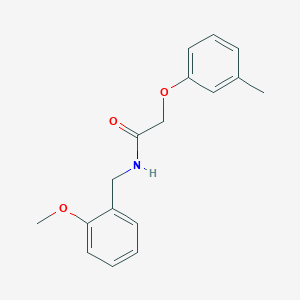![molecular formula C13H16ClNOS B5722183 1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
1-{[(4-chlorophenyl)thio]acetyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-chlorophenyl)thio]acetyl}piperidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
1-{[(4-chlorophenyl)thio]acetyl}piperidine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models. Moreover, this compound has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Wirkmechanismus
The mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}piperidine involves the modulation of neurotransmitter systems in the brain. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels. This, in turn, enhances their signaling and promotes the activation of downstream signaling pathways, resulting in the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
1-{[(4-chlorophenyl)thio]acetyl}piperidine has been found to elicit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase exploratory behavior, and improve cognitive function. Moreover, this compound has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-{[(4-chlorophenyl)thio]acetyl}piperidine is its potency and selectivity for the modulation of neurotransmitter systems. This makes it a valuable tool for studying the role of these systems in behavior and physiology. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}piperidine. One area of interest is the development of new drugs and therapeutic agents based on this compound. Another area of focus is the elucidation of the molecular mechanisms underlying its effects on behavior and physiology. Additionally, there is a need for further exploration of its potential applications in various fields, including neurobiology, pharmacology, and medicinal chemistry.
Conclusion:
In conclusion, 1-{[(4-chlorophenyl)thio]acetyl}piperidine is a synthetic compound that has shown promise for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its unique structure and properties make it a valuable tool for studying the role of neurotransmitter systems in behavior and physiology. Further research is needed to fully elucidate the molecular mechanisms underlying its effects and to explore its potential applications in drug development and therapeutic interventions.
Synthesemethoden
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}piperidine involves the reaction of piperidine with 4-chlorobenzyl chloride in the presence of sodium hydride and dimethylformamide (DMF). The resulting intermediate is then treated with thioacetic acid to obtain the final product. This method has been optimized to yield high purity and yield of the compound.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSACVPMPDDBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-1-piperidino-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)
![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)



![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)


![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)